

Application Notes and Protocols for Creating Transgenic Plants Overexpressing the Prosystemin Gene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Systemin*

Cat. No.: *B549619*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and analysis of transgenic plants overexpressing the pro**systemin** gene. The overexpression of pro**systemin**, a precursor to the plant defense-eliciting peptide **systemin**, has been shown to enhance resistance to a variety of biotic stressors, making it a target of interest for developing crops with improved resilience and for studying plant defense signaling pathways.

Introduction

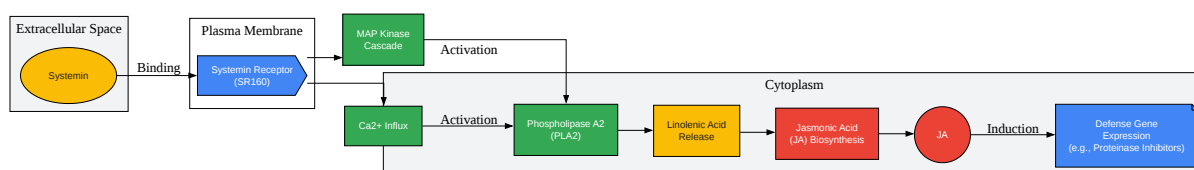
Systemin is an 18-amino acid peptide hormone that plays a crucial role in the systemic wound response in plants, particularly in the Solanaceae family.^{[1][2][3]} It is derived from a 200-amino acid precursor protein called pro**systemin**.^{[4][5]} Upon wounding by herbivores or mechanical damage, pro**systemin** is processed to release **systemin**, which then triggers a signaling cascade leading to the activation of defense genes, including the synthesis of proteinase inhibitors (PIs) that can impair insect digestion.^{[3][4][6]} Overexpression of the pro**systemin** gene in transgenic plants leads to the constitutive activation of these defense pathways, resulting in enhanced resistance to various pests and pathogens.^{[4][6][7]}

This document outlines the key molecular and biotechnological procedures required to create and characterize transgenic plants with elevated levels of pro**systemin**. It includes detailed

protocols for vector construction, plant transformation, and the analysis of transgenic lines, as well as a summary of the expected quantitative outcomes based on published research.

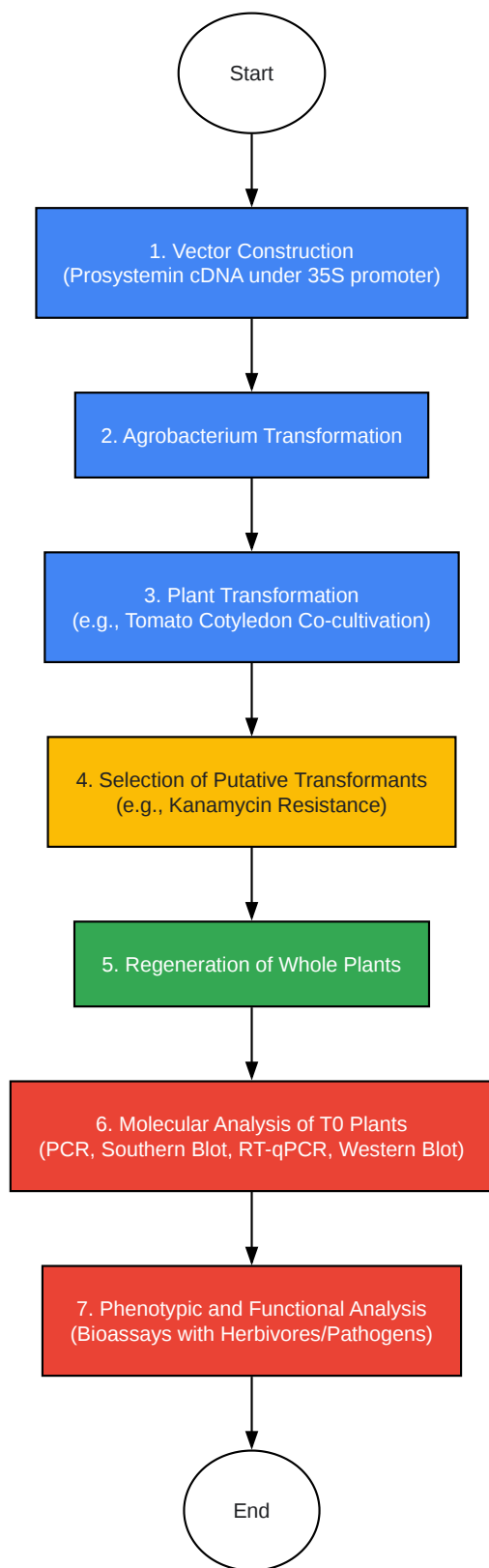
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the pro**systemin** signaling pathway and the general experimental workflow for creating transgenic plants overexpressing the pro**systemin** gene.



[Click to download full resolution via product page](#)

Figure 1: Prosystemin Signaling Pathway.



[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for Generating Prosystemin Overexpressing Plants.

Quantitative Data Summary

The overexpression of the **prosystemin** gene has been demonstrated to have significant effects on plant defense and physiology. The following tables summarize key quantitative data from studies on transgenic tomato plants.

Table 1: Effects of **Prosystemin** Overexpression on Insect Herbivores

Parameter	Insect Species	Control Plants	Transgenic Plants (Prosystemin OE)	Reference
Larval Weight (after 8 days)	Spodoptera littoralis	Significantly higher	Significantly lower	[4]
Larval Survival Rate (after 25 days)	Spodoptera littoralis	84%	12-24%	[4]
Resistance to Aphids	Macrosiphum euphorbiae	Susceptible	More resistant	[4]

Table 2: Effects of **Prosystemin** Overexpression on Fungal Pathogens

Pathogen	Assay Type	Control Plants	Transgenic Plants (Prosystemin OE)	Reference
Botrytis cinerea	Whole plant & detached leaf	Susceptible	More resistant	[4]
Alternaria alternata	Detached leaf	Susceptible	More resistant	[4]

Table 3: Molecular and Phenotypic Changes in **Prosystemin** Overexpressing Plants

Parameter	Observation in Transgenic Plants	Reference
Prosystemin Gene Expression	Constitutively high	[4]
Proteinase Inhibitor I and II Expression	Constitutively upregulated	[4][6]
Defense Gene Expression (Multiple Pathways)	Upregulated	[4]
Carbon Fixation & Carbohydrate Metabolism Genes	Downregulated	[4]
Volatile Organic Compounds (VOCs)	Increased production	[4]
Growth Phenotype	Stunted in some cases	[6]
Flowering Time	Accelerated	[8]
Fruit Size and Weight	Increased	[8]

Experimental Protocols

Protocol 1: Vector Construction for Prosystemin Overexpression

This protocol describes the construction of a binary vector for *Agrobacterium*-mediated transformation, containing the **prosystemin** cDNA under the control of a constitutive promoter.

1.1. Isolation of **Prosystemin** cDNA:

- Isolate total RNA from wounded tomato leaves.
- Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.
- Amplify the full-length **prosystemin** open reading frame (ORF) using gene-specific primers with appropriate restriction sites for cloning.

1.2. Cloning into an Expression Vector:

- Digest the amplified pro**systemin** cDNA and a suitable plant expression vector (e.g., a pBI121 derivative) with the chosen restriction enzymes.
- Ligate the pro**systemin** cDNA into the vector downstream of the Cauliflower Mosaic Virus (CaMV) 35S promoter and upstream of a terminator sequence (e.g., Nos terminator).
- The vector should also contain a selectable marker gene for plant transformation (e.g., nptII for kanamycin resistance).
- Transform the ligation product into competent E. coli cells (e.g., DH5 α) and select for positive clones.
- Verify the construct by restriction digestion and DNA sequencing.

Protocol 2: Agrobacterium-mediated Transformation of Tomato

This protocol is adapted for the transformation of tomato cotyledons.[\[4\]](#)

2.1. Preparation of Agrobacterium:

- Introduce the binary vector containing the 35S::pro**systemin** construct into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404 or C5851) via electroporation or the freeze-thaw method.
- Grow a single colony of transformed Agrobacterium in liquid LB medium with appropriate antibiotics overnight.
- Pellet the bacterial cells by centrifugation and resuspend them in a liquid MS-based medium to a desired optical density (e.g., OD600 of 0.2-0.4).[\[9\]](#)

2.2. Preparation of Tomato Explants:

- Sterilize tomato seeds (e.g., Solanum lycopersicum) and germinate them on a sterile MS medium.

- Excise cotyledons from 7-9 day old seedlings.[9]

2.3. Co-cultivation and Selection:

- Immerse the excised cotyledons in the Agrobacterium suspension for a defined period (e.g., 10-30 minutes).[9]
- Blot the explants dry on sterile filter paper and place them on a co-cultivation medium.
- Incubate in the dark for 2 days.[4]
- Transfer the explants to a selection medium containing an appropriate antibiotic to select for transformed plant cells (e.g., 50 mg/L kanamycin) and an antibiotic to eliminate Agrobacterium (e.g., 200 mg/L timentin).[4][9]

2.4. Regeneration:

- Subculture the explants on fresh selection medium every 2-3 weeks until shoots develop.
- Excise the regenerated shoots and transfer them to a rooting medium.
- Once roots are well-developed, transfer the plantlets to soil and acclimatize them in a controlled environment.

Protocol 3: Molecular Analysis of Transgenic Plants

3.1. PCR Screening:

- Extract genomic DNA from the leaves of putative transgenic plants.
- Perform PCR using primers specific for the pro**systemin** transgene to confirm its presence.

3.2. Southern Blot Analysis:

- Digest genomic DNA from PCR-positive plants with a restriction enzyme that cuts outside the T-DNA insert.
- Separate the digested DNA by agarose gel electrophoresis and transfer it to a nylon membrane.

- Hybridize the membrane with a labeled probe specific for the T-DNA (e.g., the **prosystemin** cDNA or the selectable marker) to determine the number of T-DNA insertions.[4]

3.3. Gene Expression Analysis (RT-qPCR):

- Isolate total RNA from the leaves of transgenic and wild-type control plants.
- Synthesize cDNA and perform real-time quantitative PCR using primers specific for the **prosystemin** gene and a suitable reference gene (e.g., EF-1 α).[4]
- Calculate the relative expression levels to quantify the degree of overexpression.

3.4. Protein Analysis (Western Blot):

- Extract total soluble proteins from leaf tissue.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Probe the membrane with a primary antibody specific for **prosystemin**, followed by a suitable secondary antibody conjugated to a detectable enzyme (e.g., HRP).[4]
- Visualize the protein bands using a chemiluminescent substrate to confirm the presence and accumulation of the **prosystemin** protein.[4]

Protocol 4: Functional Bioassays

4.1. Insect Feeding Bioassay:

- Place larvae of a herbivorous insect (e.g., *Spodoptera littoralis*) on the leaves of transgenic and control plants.
- Monitor larval weight gain and survival rate over a period of time (e.g., 25 days).[4]
- Significant reductions in weight gain and survival on transgenic plants indicate enhanced resistance.

4.2. Fungal Pathogen Inoculation:

- Inoculate leaves of transgenic and control plants with a spore suspension of a fungal pathogen (e.g., *Botrytis cinerea*).
- Incubate the plants under conditions favorable for fungal growth.
- Visually assess and quantify the development of disease symptoms (e.g., lesion size) over several days.
- Reduced symptom development on transgenic plants indicates enhanced resistance.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Systemins: A functionally defined family of peptide signals that regulate defensive genes in Solanaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The systemin signaling pathway: differential activation of plant defensive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prosystemin overexpression induces transcriptional modifications of defense-related and receptor-like kinase genes and reduces the susceptibility to Cucumber mosaic virus and its satellite RNAs in transgenic tomato plants | PLOS One [journals.plos.org]
- 4. Prosystemin Overexpression in Tomato Enhances Resistance to Different Biotic Stresses by Activating Genes of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of the prosystemin gene in transgenic tomato plants generates a systemic signal that constitutively induces proteinase inhibitor synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemijournal.com [chemijournal.com]

- To cite this document: BenchChem. [Application Notes and Protocols for Creating Transgenic Plants Overexpressing the Prosystemin Gene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b549619#creating-transgenic-plants-overexpressing-the-prosystemin-gene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com